molecular formula C20H22ClFN4O2 B14935060 N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide

N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B14935060
M. Wt: 404.9 g/mol
InChI Key: KMSHCPMDOSNEKL-UHFFFAOYSA-N
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Description

N-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring dual aromatic substituents: a 4-chlorobenzyl group on the glycine-derived acetamide moiety and a 4-fluorophenyl group on the piperazine ring.

Properties

Molecular Formula

C20H22ClFN4O2

Molecular Weight

404.9 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H22ClFN4O2/c21-16-3-1-15(2-4-16)13-23-19(27)14-24-20(28)26-11-9-25(10-12-26)18-7-5-17(22)6-8-18/h1-8H,9-14H2,(H,23,27)(H,24,28)

InChI Key

KMSHCPMDOSNEKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide involves multiple steps, typically starting with the preparation of the piperazine ring. The synthetic route may include the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other proteins, leading to modulation of their activity . The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Target Compound vs. Piperazine-Carboxamide Derivatives

The target compound shares a core piperazine-carboxamide scaffold with several analogues, differing primarily in substituent positions and functional groups:

Compound Name / ID Substituents (R1, R2) Synthesis Yield (%) Melting Point (°C) Key Synthetic Methods
Target Compound R1: 4-chlorobenzyl, R2: 4-fluorophenyl Not reported Not reported Likely via coupling of chloroacetyl amine with piperazine intermediates
A3 () R1: 4-fluorophenyl 57.3 196.5–197.8 Nucleophilic substitution, recrystallization
A6 () R1: 4-chlorophenyl 48.1 189.8–191.4 Similar to A3, with Cl substitution
4s () R1: 4-chlorophenyl, R2: methyl 61 162–164 Reflux with K2CO3 in acetone
3i () R1: cyclohexylamino, R2: sulfamoyl 55 Not reported Flash chromatography (MeOH/DCM eluent)

Key Observations :

  • Substituent Effects on Yield : Chloro-substituted derivatives (e.g., A6, 4s) generally exhibit moderate yields (48–61%), while fluorinated analogues (e.g., A3) show slightly higher yields (~57%) .
  • Melting Points : Fluorinated derivatives (e.g., A3) display higher melting points (196–198°C) compared to chlorinated analogues (189–191°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole) .

Spectroscopic and Analytical Data

NMR and Mass Spectrometry Comparisons
  • Target Compound : Expected ¹H NMR signals include aromatic protons (δ 7.0–7.4 ppm for 4-fluorophenyl and 4-chlorobenzyl groups), piperazine methylenes (δ 3.3–3.7 ppm), and amide NH protons (δ 6.8–7.0 ppm). ¹³C NMR would show carbonyl carbons at ~168 ppm .
  • Analogues :
    • A3 (4-Fluorophenyl) : ¹H NMR shows aromatic protons at δ 7.0–7.4 ppm; ¹³C NMR confirms a carbonyl at 168.77 ppm .
    • Compound 55 () : Features a difluoro-benzooxazine moiety with distinct ¹H NMR signals (δ 6.62 ppm for NH) and ¹³C NMR CF2 resonance at δ 112.69 ppm .
    • 4s () : IR spectra show N-H stretches at 3280 cm⁻¹ and C=O at 1650 cm⁻¹, consistent with carboxamide groups .

SAR Trends :

  • Electron-Withdrawing Groups (Cl, F) : Improve metabolic stability and receptor binding but may reduce solubility.
  • Substituent Position : Para-substituted aryl groups (e.g., 4-fluorophenyl in A3) enhance thermal stability and bioactivity compared to ortho/meta isomers .

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